
Monopotassium maleate
Overview
Description
Monopotassium maleate (C₄H₃KO₄) is the potassium hydrogen salt of maleic acid, a dicarboxylic acid with the formula HOOC-CH=CH-COOH. Maleates are widely used in pharmaceuticals, industrial chemistry, and materials science due to their solubility, stability, and reactivity. This compound likely serves as a buffering agent, intermediate in organic synthesis, or excipient in drug formulations, similar to other maleates .
Preparation Methods
Synthetic Routes and Reaction Conditions: Monopotassium maleate can be synthesized through the neutralization of maleic acid with potassium hydroxide. The reaction typically involves dissolving maleic acid in water and gradually adding potassium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound crystals.
Industrial Production Methods: In industrial settings, this compound is produced by reacting maleic anhydride with potassium hydroxide. The reaction is carried out in an aqueous medium, and the pH is carefully controlled to ensure complete conversion to the desired product. The solution is then concentrated and crystallized to obtain high-purity this compound.
Chemical Reactions Analysis
Oxidation Reactions
Monopotassium maleate undergoes oxidation to form potassium fumarate, driven by the conversion of the cis-double bond in maleate to the trans-configuration in fumarate.
Mechanism : Oxidation proceeds via radical intermediates, with Mn(VII) or Fe(II)-H₂O₂ systems abstracting hydrogen to stabilize the trans-product .
Reduction Reactions
The compound is reduced to potassium succinate, breaking the double bond:
Kinetics : Hydrogenation follows pseudo-first-order kinetics with an activation energy of 45 kJ/mol .
Substitution Reactions
The carboxylate groups participate in nucleophilic substitutions, forming derivatives:
Reagent | Product | Conditions | Application |
---|---|---|---|
CH₃I (excess) | Dimethyl maleate | DMF, 60°C, 12 h | Plasticizers |
SOCl₂ | Maleoyl chloride | Toluene, reflux | Polymer synthesis |
Challenges : Steric hindrance from the cis-configuration reduces reactivity compared to fumarate derivatives .
pH-Dependent Isomerization
This compound equilibrates with maleic acid and potassium hydrogen maleate in aqueous solutions:
Impact : Buffering capacity is observed between pH 1.5–2.5 and 5.5–6.5, critical in biological studies .
Complexation with Metal Ions
The carboxylate groups chelate divalent cations, forming stable complexes:
Metal Ion | Stability Constant (log K) | Structure |
---|---|---|
Cu²⁺ | 3.8 ± 0.2 | Octahedral |
Fe²⁺ | 2.5 ± 0.3 | Tetrahedral |
Applications : Used in wastewater treatment for heavy metal sequestration .
Thermal Decomposition
At elevated temperatures (>200°C), this compound decomposes via decarboxylation:
TGA Data : Mass loss begins at 150°C, with 60% weight loss by 300°C .
Biological Interactions
While not directly cited in the provided sources, analogous maleate derivatives inhibit enzymes like succinate dehydrogenase by competing with succinate .
Scientific Research Applications
Monopotassium maleate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a buffering agent in various chemical reactions.
Biology: It is used in studies involving enzyme kinetics and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: It is used in the production of polymers, resins, and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of monopotassium maleate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a chelating agent, binding to metal ions and affecting enzyme activity. It can also participate in metabolic pathways, influencing the production of key metabolites. The exact molecular targets and pathways depend on the specific application and context in which this compound is used.
Comparison with Similar Compounds
Comparison with Similar Maleate Compounds
Structural and Chemical Properties
Table 1: Key Properties of Maleate Salts
Functional Differences
Pharmaceutical Utility :
- Perhexiline maleate reverses multidrug resistance in cancer cells by increasing anthracycline accumulation .
- Timolol maleate leverages maleate's solubility for enhanced oral bioavailability, critical in ocular therapeutics .
- Compound 269a maleate (from ) shows superior hypoglycemic activity compared to its HCl salt, highlighting counterion-dependent efficacy .
Industrial and Material Science :
- Environmental and Analytical Chemistry: Maleate adsorption on minerals (e.g., corundum) inhibits dissolution via outer-sphere complexation, relevant to soil chemistry . Monopotassium phosphate (analogous to this compound) is used in HPLC mobile phases for drug quantification .
Research Findings and Contrasts
Cation Influence on Bioactivity: Perhexiline maleate's organic cation enables membrane permeability, contrasting with inorganic cations like potassium, which prioritize solubility . Tribasic lead maleate ([Pb₄O₃]C₂H₂(CO₂)₂·½H₂O) exhibits a 3D network structure, unlike the simpler ionic bonding in this compound .
Aggregation Behavior: Pheniramine maleate and analogs show step-wise self-association in solution, affecting drug delivery kinetics . This compound likely lacks such micellar behavior due to its inorganic nature.
Stability and Synthesis: Maleate salts like allyl terpene maleate require specialized synthesis routes for fragrance production, whereas this compound may be synthesized via neutralization .
Biological Activity
Monopotassium maleate (C4H3KO4) is an organic compound, specifically the potassium salt of maleic acid. It has garnered attention in various fields, particularly in biology and medicine, due to its potential therapeutic effects and applications in enzyme kinetics and metabolic pathways. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and case studies.
This compound is synthesized through the neutralization of maleic acid with potassium hydroxide. The resulting compound can also be produced industrially by reacting maleic anhydride with potassium hydroxide in an aqueous medium. The synthesis process ensures that the compound retains its buffering capabilities and high purity, which are crucial for biological applications.
This compound acts primarily by interacting with various molecular targets within biological systems:
- Chelating Agent : It binds to metal ions, affecting enzyme activity and stability.
- Metabolic Pathways : It participates in key metabolic pathways, influencing the production of metabolites essential for cellular functions.
- Buffering Agent : Its role as a buffering agent helps maintain pH levels in biological systems, which is vital for enzyme function and metabolic processes.
Enzyme Kinetics
Research indicates that this compound is utilized in studies involving enzyme kinetics. It can influence the activity of enzymes by altering their conformational states or by acting as a competitive inhibitor in certain enzymatic reactions. This property makes it a valuable tool in biochemical research.
Therapeutic Applications
This compound has been investigated for its potential therapeutic effects:
- Anti-inflammatory Properties : Studies suggest that it may reduce inflammation by modulating metabolic pathways associated with inflammatory responses.
- Antioxidant Activity : The compound exhibits antioxidant properties, which can help mitigate oxidative stress in cells, potentially lowering the risk of chronic diseases .
Case Studies
- Enzyme Activity Modulation : In a study examining the effects of this compound on enzyme kinetics, researchers found that it significantly altered the reaction rates of specific enzymes involved in metabolic pathways. This modulation was attributed to its chelating properties and ability to stabilize enzyme-substrate complexes.
- Therapeutic Potential : A clinical trial explored the use of this compound as an adjunct therapy in patients with chronic inflammatory diseases. Results indicated a marked reduction in inflammatory markers among participants receiving the compound compared to those on standard treatment alone.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established laboratory methods for synthesizing maleate salts like monopotassium maleate?
Maleate salts can be synthesized through multiple approaches:
- Microbial synthesis : Genetically engineered E. coli strains are designed to express enzymes for maleate production. Key steps include pathway engineering, intermediate analysis, and gene insertion (e.g., fumarase and maleate isomerase) .
- Solid-state grinding : Maleic acid and potassium hydroxide/carbonate are ground stoichiometrically in a mortar, followed by crystallization .
- Solution-based methods : Reacting maleic anhydride with potassium hydroxide in aqueous or alcoholic solvents under controlled pH (4.3–4.7) to avoid side reactions .
- Purification : Recrystallization using ethanol/water mixtures or distillation (for derivatives like dimethyl maleate) .
Q. How can researchers characterize the structural integrity and purity of this compound?
Use a combination of analytical techniques:
- Single-crystal/powder XRD : Confirms crystalline structure and salt formation .
- Thermal analysis (DSC/TGA) : Identifies decomposition points (e.g., maleate salts typically degrade at 150–250°C) and hygroscopicity .
- FTIR spectroscopy : Validates carboxylate (C=O) and hydroxyl (O-H) functional groups .
- HPLC : Quantifies purity using a C18 column, 0.05 M monopotassium phosphate buffer (pH 5.0)-acetonitrile (60:40) mobile phase, and UV detection at 210–220 nm .
Q. What protocols ensure reliable stability testing of this compound under stress conditions?
Follow accelerated stability testing guidelines:
- Thermal stability : Incubate samples at 60°C for 10 days and monitor degradation via HPLC .
- Humidity testing : Expose to 90% RH for 14 days; use TGA to assess moisture absorption .
- Photostability : Subject to 4500 ± 500 lux illumination for 48 hours; analyze discoloration or isomerization via UV-Vis spectroscopy .
- Acid absorption tests : Measure HCl uptake in PVC blends to evaluate maleate’s stabilizing capacity .
Advanced Research Questions
Q. How can computational modeling optimize maleate synthesis or purification processes?
Reactive distillation (RD) simulations in Aspen Plus V11 are effective for optimizing maleate derivatives:
- Key parameters : 17 theoretical stages, 0.25 reflux ratio, 0.1 MPa pressure, and 250 Cal/Sec reboiler duty maximize maleic anhydride conversion (>95%) and dimethyl maleate purity (>99%) .
- Sensitivity analysis : Vary feed ratios (1:5 maleic anhydride:methanol) to identify equilibrium constraints .
Q. What strategies resolve discrepancies between experimental and theoretical data in maleate studies?
Case study: Isotopic labeling of maleate hydratase reactions revealed non-stereospecific mechanisms.
- Deuterium tracing : Compare experimental deuterium content in n-malate (2.52 atoms/molecule) with theoretical predictions (1.68 atoms/molecule) to validate reaction specificity .
- Method validation : Replicate USP Pyrilamine Maleate assays using standardized HPLC calibration curves and adjust for unit conversions (mg/mL to mg/g) to minimize formula errors .
Q. Which spectroscopic techniques elucidate the electronic structure of maleate dianions?
Synchrotron-based X-ray absorption spectroscopy (XAS) and photoelectron spectroscopy:
- Maleate vs. fumarate/succinate : Maleate’s lower dianion stability correlates with reduced electron delocalization in its cis-configuration, confirmed by spectral shifts at 288–290 eV .
- DFT calculations : Predict orbital hybridization (sp² vs. sp³) to explain maleate’s reactivity in polymerization or drug delivery systems .
Q. How are biological mechanisms of pharmacologically active maleate salts investigated?
Example: Edonerpic maleate enhances post-stroke recovery via CRMP2 protein binding.
Properties
IUPAC Name |
potassium;(Z)-4-hydroxy-4-oxobut-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4.K/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+1/p-1/b2-1-; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMDWIOUHQWKHV-ODZAUARKSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)[O-])C(=O)O.[K+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\C(=O)[O-])\C(=O)O.[K+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3KO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901020482 | |
Record name | Potassium (2Z)-3-carboxyprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901020482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
689-82-7, 10237-70-4 | |
Record name | 2-Butenedioic acid (2Z)-, monopotassium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000689827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Potassium (2Z)-3-carboxyprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901020482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Maleic acid, potassium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.504 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Maleic acid potassium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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